molecular formula C11H15Cl2N B8031318 1-(4-Chlorobenzyl)pyrrolidine hydrochloride

1-(4-Chlorobenzyl)pyrrolidine hydrochloride

Cat. No.: B8031318
M. Wt: 232.15 g/mol
InChI Key: XNAHHVVFIVSPDG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include dechlorinated or modified pyrrolidine derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromobenzyl)pyrrolidine hydrochloride
  • 1-(4-Methylbenzyl)pyrrolidine hydrochloride
  • 1-(4-Fluorobenzyl)pyrrolidine hydrochloride

Comparison: 1-(4-Chlorobenzyl)pyrrolidine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative may exhibit different reactivity, stability, and biological activity. For instance, the chlorine atom can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its pharmacokinetic properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAHHVVFIVSPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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